Methyl3-amino-5-fluorobenzoatehydrochloride
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Overview
Description
Methyl 3-amino-5-fluorobenzoate hydrochloride is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the hydrogen atom in the 3-position is replaced by an amino group, and the hydrogen atom in the 5-position is replaced by a fluorine atom. This compound is widely used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-fluorobenzoate hydrochloride typically involves the esterification of 3-amino-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-5-fluorobenzoate hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-nitro-5-fluorobenzoate.
Reduction: 3-amino-5-fluorobenzyl alcohol.
Substitution: 3-amino-5-chlorobenzoate or 3-amino-5-bromobenzoate.
Scientific Research Applications
Methyl 3-amino-5-fluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-fluorobenzoate
- Methyl 3-amino-6-fluorobenzoate
- Methyl 3-amino-5-chlorobenzoate
Uniqueness
Methyl 3-amino-5-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H9ClFNO2 |
---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
methyl 3-amino-5-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4H,10H2,1H3;1H |
InChI Key |
GZVDBMTYJWWLFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N.Cl |
Origin of Product |
United States |
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